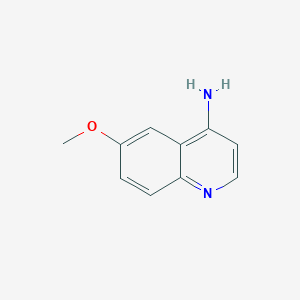

4-Amino-6-methoxyquinoline

説明

Significance and Research Context of 4-Amino-6-methoxyquinoline

The primary significance of this compound in academic research lies in its role as a precursor or building block for the synthesis of more complex molecules. icm.edu.pl The quinoline (B57606) core is a prominent feature in many compounds with a broad spectrum of biological activities, including antimalarial and antibacterial properties. numberanalytics.comnumberanalytics.com Researchers utilize intermediates like this compound to construct novel derivatives, exploring how different functional groups attached to the quinoline scaffold influence their biological and chemical properties. numberanalytics.comontosight.ai

Its structural framework is particularly relevant in medicinal chemistry. For instance, the related 8-aminoquinoline (B160924) scaffold is the basis for antimalarial agents like primaquine (B1584692). solubilityofthings.commdpi.com While distinct from the 8-amino isomer, this compound provides a platform for developing new classes of quinoline-based compounds. nih.govacs.org Studies have documented its synthesis as a step toward creating substituted quinolines for evaluation in various therapeutic areas. datapdf.com The compound is therefore situated within the broader research context of discovering new therapeutic agents, where it serves as a key starting material for generating chemical diversity. ontosight.ai

Historical Perspective of Quinoline Chemistry Relevant to this compound Research

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. iipseries.orgwikipedia.org Its name, however, was derived later from "quinine," the well-known antimalarial alkaloid, highlighting the long-standing connection between quinolines and medicine. numberanalytics.com

The late 19th century saw the development of several foundational methods for synthesizing the quinoline core, which remain fundamental to the field. iipseries.org These named reactions enabled chemists to construct quinoline derivatives from simpler aromatic amines rather than relying on extraction from coal tar. wikipedia.org Understanding these classical methods is crucial as they provide the basis for producing the substituted anilines and other precursors needed for synthesizing specific derivatives like this compound.

| Synthesis Method | Year Developed | Reactants | Description |

| Skraup Synthesis | 1880 | Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). numberanalytics.com | A condensation reaction that was one of the earliest methods for quinoline synthesis. numberanalytics.comiipseries.org |

| Doebner-von Miller Reaction | 1881 | Aniline and α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net | A variation of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. researchgate.net |

| Friedländer Synthesis | 1882 | An o-aminoaryl aldehyde or ketone and a compound containing a methylene (B1212753) group alpha to a carbonyl group. iipseries.org | An aldol (B89426) condensation-type reaction that forms the quinoline ring system. iipseries.org |

| Combes Quinoline Synthesis | 1888 | Anilines and β-diketones. wikipedia.org | Involves the condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization. iipseries.org |

These classical syntheses laid the groundwork for the more targeted and refined methods used today to produce specific, functionalized quinolines for research purposes. The preparation of this compound itself has been achieved through methods such as an improved Hofmann degradation of quininic acid amide or from 4-chloro-6-methoxyquinoline (B1361528). datapdf.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound continues to center on its utility as a chemical intermediate. It is often synthesized not as an end product, but as a crucial component for building more elaborate molecular architectures. icm.edu.pl For example, research into potential antimalarial agents has involved the synthesis of 4-substituted derivatives starting from related 8-amino-6-methoxyquinolines, demonstrating the modular nature of quinoline chemistry where different isomers are explored for structure-activity relationship studies. nih.govacs.org

Recent studies highlight the ongoing interest in quinoline derivatives for a variety of applications beyond antimalarials, including potential antimicrobial and anti-Alzheimer agents. researchgate.net The functional groups of this compound—the nucleophilic amino group and the electron-donating methoxy (B1213986) group—make it a versatile substrate for further chemical reactions, such as substitution or coupling reactions, to generate novel compound libraries.

Future directions for research involving this compound are likely to focus on its incorporation into new chemical entities through advanced synthetic methodologies. This includes its use in combinatorial chemistry to rapidly generate a diverse set of derivatives for high-throughput screening. Furthermore, as computational tools for drug design become more sophisticated, intermediates like this compound may be identified as key starting points for synthesizing molecules with precisely predicted biological activities. icm.edu.pl The exploration of its derivatives as materials for optical or electronic applications also represents a potential, albeit less explored, avenue of research, given the broader applications of the quinoline scaffold in materials science. numberanalytics.comnumberanalytics.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methoxyquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGNGVYUHOARGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279141 | |

| Record name | 4-Amino-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6279-51-2 | |

| Record name | 6279-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 6 Methoxyquinoline

Established Synthetic Routes to 4-Amino-6-methoxyquinoline

The construction of the this compound core can be achieved through several key synthetic pathways, including nucleophilic aromatic substitution, cyclization strategies, and catalytic dehydrogenation.

Nucleophilic Aromatic Substitution Strategies (e.g., from 4-chloroquinolines)

A prevalent method for the synthesis of 4-aminoquinoline (B48711) derivatives involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C4 position of the quinoline (B57606) ring. The chlorine atom in 4-chloroquinolines is a common and effective leaving group for this purpose.

The synthesis of this compound can be readily achieved by treating 4-chloro-6-methoxyquinoline (B1361528) with ammonia (B1221849). datapdf.com While the 4-chloro group in quinolines is typically reactive towards primary aliphatic amines, its reaction with ammonia can be sluggish. datapdf.com However, the reaction can be facilitated by conducting it in the presence of phenol. For instance, heating a mixture of 4-chloro-6-methoxyquinoline and phenol, followed by passing dry ammonia gas through the solution, yields this compound. datapdf.com This method has also been successfully applied to the synthesis of other 4-aminoquinoline derivatives, such as 4-amino-7-chloroquinoline from 4,7-dichloroquinoline. datapdf.com

Another approach involves the use of ammonium (B1175870) acetate (B1210297) in an amide solvent like dimethylformamide (DMF) to carry out the amination of 4-methoxyquinoline (B1582177) derivatives. google.com

Table 1: Nucleophilic Aromatic Substitution for this compound Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chloro-6-methoxyquinoline | Ammonia, Phenol | This compound | 68% | datapdf.com |

One-Pot Inter- and Intramolecular Cyclization/Annulation Approaches (e.g., from substituted anilines)

One-pot synthesis methodologies offer an efficient and atom-economical route to complex molecules like 4-aminoquinolines by combining multiple reaction steps in a single reaction vessel. These approaches often involve the cyclization of appropriately substituted anilines with other building blocks.

For instance, a one-pot synthesis of 4-quinolones has been developed via a sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization. acs.org While this method directly yields 4-quinolones, these can be precursors to 4-aminoquinolines. Another efficient one-pot synthesis involves the reaction of 2-(2-(trimethylsilyl)ethynyl)anilines with arylaldehydes in the presence of sulfuric acid in an alcoholic solvent to produce 4-alkoxy-2-arylquinolines. researchgate.net

Furthermore, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides a rapid and additive-free synthesis of multiply substituted quinolines. organic-chemistry.org These one-pot methods highlight the versatility of cyclization strategies in building the quinoline core from simple, readily available starting materials. acs.orggoogle.com

Palladium-Catalyzed Dehydrogenative Aromatization (e.g., from 2,3-dihydroquinolin-4(1H)-one)

A modern and atom-economical approach to synthesizing 4-aminoquinolines is through the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones. nih.govorganic-chemistry.org This strategy avoids the pre-functionalization often required in other methods, such as the use of 4-chloroquinolines. nih.gov

This aerobic dehydrogenative aromatization is effectively achieved using a synergistic Pd/Cu catalytic system. nih.govorganic-chemistry.org The reaction couples various aromatic or aliphatic amines with 2,3-dihydroquinolin-4(1H)-ones to afford the corresponding 4-aminoquinoline products in moderate to high yields. nih.gov The presence of an acidic solvent, like pivalic acid, is crucial as it promotes the formation of the enamine intermediate and minimizes side reactions. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through a sequence of dehydrative condensation, palladation, and subsequent oxidative aromatization, with molecular oxygen acting as a green oxidant. organic-chemistry.org

This methodology has been successfully applied to the synthesis of a range of 4-aminoquinoline derivatives and demonstrates scalability. nih.govorganic-chemistry.org

Table 2: Palladium-Catalyzed Dehydrogenative Aromatization

| Substrate 1 | Substrate 2 | Catalyst System | Product | Key Features | Reference |

|---|

Other Cyclization and Condensation Reactions (e.g., Combes, Doebner, Knorr, Pfitzinger-Borsche syntheses where applicable for quinoline core)

Several classical named reactions are fundamental to the synthesis of the quinoline core and can be adapted to produce precursors for this compound. heteroletters.org These methods typically involve the condensation of anilines with carbonyl compounds followed by cyclization. iipseries.org

Combes Synthesis: This reaction involves the condensation of an aniline (B41778) with a β-diketone in the presence of an acid catalyst to form a 2,4-disubstituted quinoline. iipseries.org

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis where an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid. iipseries.org

Doebner Reaction: In this method, an aniline, an aldehyde, and pyruvic acid react to form a quinoline-4-carboxylic acid. iipseries.org

Knorr Quinoline Synthesis: This synthesis involves the reaction of a β-ketoanilide with sulfuric acid.

Pfitzinger-Borsche Synthesis: This reaction produces quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a strong base. iipseries.orgresearchgate.net The resulting carboxylic acid can then be converted to the amino group.

The Skraup synthesis, which utilizes glycerol (B35011) and an oxidizing agent to react with an aniline, is a classic method for constructing the quinoline scaffold and can be used to prepare 6-methoxyquinoline (B18371) derivatives from p-anisidine. These foundational methods, while sometimes requiring harsh conditions, provide versatile pathways to a wide array of substituted quinolines that can be further elaborated to this compound. heteroletters.orgresearchgate.net

Synthesis of this compound Derivatives

The 4-amino group of this compound serves as a key handle for further synthetic modifications, allowing for the generation of a diverse library of derivatives with potentially varied biological activities.

Functionalization at the Amino Group

The primary amino group at the C4 position is nucleophilic and can readily undergo a variety of chemical transformations. These reactions allow for the introduction of different substituents, which can significantly influence the compound's properties.

Common functionalization strategies include:

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. For example, reaction with chloroacetyl chloride introduces a chloroacetyl group, which can be further substituted. mdpi.com

Alkylation: The amino group can be alkylated with various alkyl halides. For instance, alkylation with 4-iodo-1-phthalimidopentane has been used in the synthesis of primaquine (B1584692) derivatives. nih.gov

Reductive Amination: The amino group can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium cyanoborohydride, to form secondary or tertiary amines. clockss.org

Coupling Reactions: The amino group can participate in coupling reactions, such as the Ugi-azide reaction, to create more complex structures. mdpi.com This multi-component reaction allows for the introduction of diverse side chains.

Formation of Schiff Bases: Condensation with aldehydes or ketones can form imines (Schiff bases), which can be stable or serve as intermediates for further reactions.

These functionalization reactions are crucial for creating analogs of this compound with modified pharmacokinetic and pharmacodynamic profiles.

Table 3: Examples of Functionalization at the Amino Group

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 8-Amino-6-methoxyquinoline (B117001) | Chloroacetyl chloride | Acylation | N-Chloroacetyl derivative | mdpi.com |

| 4-Alkyl-8-amino-6-methoxyquinoline | 4-Iodo-1-phthalimidopentane, Hydrazine | Alkylation | Primaquine derivative | nih.gov |

| 6-Aminoquinoline (B144246) derivative | 3-(1,3-Dioxoisoindolin-2-yl)propanal, Sodium cyanoborohydride | Reductive Amination | N-Propylphthalimide derivative | clockss.org |

Acylation Reactions

The primary amino group of this compound readily undergoes acylation reactions with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. This transformation is fundamental for altering the compound's electronic and lipophilic properties. For instance, the acylation of the amino group in related aminoquinolines is a well-established method for producing derivatives with modified biological profiles. researchgate.net A common reaction involves treating the aminoquinoline with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

An analogous reaction is the acylation of the structurally similar 8-amino-6-methoxyquinoline with chloroacetyl chloride, which proceeds in the presence of triethylamine (B128534) in a dichloromethane (B109758) solvent to yield N-(6-methoxyquinolin-8-yl)-2-chloroacetamide. mdpi.com This highlights a standard protocol for acylating the amino functionality on the methoxyquinoline core.

Table 1: Example of Acylation on a Methoxyquinoline Scaffold

| Reactant | Reagent | Product | Reference |

|---|

Derivatization for Drug Development

The derivatization of the this compound scaffold is a key strategy in the development of new therapeutic agents. By modifying the amino group, researchers can modulate the molecule's pharmacokinetic and pharmacodynamic properties. A prominent strategy involves creating conjugates with other molecules, such as amino acids, to enhance metabolic stability or target specific biological pathways. For example, derivatizing the well-known antimalarial drug primaquine, an 8-amino-6-methoxyquinoline isomer, into its L-amino acid conjugates has been explored to mitigate oxidative deamination of its primary amine, a metabolic pathway that can reduce efficacy.

Furthermore, the synthesis of hybrids by linking the aminoquinoline core to other pharmacologically active moieties is a common approach. Studies have shown the synthesis of hybrids of 8-amino-6-methoxyquinoline and tetrazole moieties, which have been evaluated for their antiplasmodial activity. mdpi.com The development of 4-substituted 8-amino-6-methoxyquinolines has also been pursued to generate novel antimalarial candidates. nih.gov These derivatization efforts underscore the modularity of the aminoquinoline scaffold in drug discovery. frontiersin.orgresearchgate.net

Modifications of the Quinoline Ring System

Beyond the amino group, the quinoline ring itself can be modified to introduce a variety of substituents, further diversifying the chemical space accessible from this compound.

Substitution Patterns and Their Synthetic Challenges

Achieving specific substitution patterns on the quinoline ring can present significant synthetic challenges. Direct substitution on a pre-formed quinoline core is often governed by the inherent electronic properties of the heterocyclic system, which may not lead to the desired regioisomer. Consequently, multi-step synthetic sequences or the construction of the desired substituted quinoline from acyclic precursors via cyclization reactions (e.g., Skraup, Combes, or Friedländer synthesis) are often required. iipseries.orggoogle.com

A notable example of a challenging modification is the introduction of a substituent at the 5-position of the 6-methoxyquinoline core. The synthesis of 4-methyl-5-(substituted phenoxy)-6-methoxy-8-nitroquinoline, a precursor to related aminoquinolines, involves a demanding sequence: starting with 4-methyl-5,6-dimethoxy-8-nitroquinoline, the 5-methoxy group is selectively demethylated to a hydroxyl group, which is then converted to a chloro group using phosphorus oxychloride. google.com Finally, the 5-chloro group is displaced by a phenoxide in a polar solvent. google.com This multi-step process illustrates the synthetic hurdles that must be overcome to achieve specific substitution patterns that are not accessible through direct electrophilic or nucleophilic substitution.

Introduction of Diverse Functional Groups

A wide range of functional groups can be introduced onto the quinoline ring system to fine-tune the molecule's properties. Research on related quinoline systems demonstrates the versatility of these modifications. For example, vinyl and ethyl groups have been introduced at the 4-position of 8-aminoquinoline (B160924) derivatives. nih.gov

Other modifications include the introduction of phenoxy groups at the 5-position and methyl groups at the 4-position. google.com The synthesis of quinoline derivatives with fluorine atoms and additional amino groups on the carbocyclic part of the ring system has also been reported, highlighting the potential for extensive functionalization. researchgate.net The core quinoline structure can also undergo reactions like oxidation to form N-oxides or participate in substitution reactions with various nucleophiles, such as alkyl halides, to introduce further diversity.

Table 2: Examples of Functional Group Introduction on the Quinoline Ring

| Position of Introduction | Functional Group | Parent Scaffold Mentioned | Reference |

|---|---|---|---|

| 4-position | Ethyl | 8-Amino-6-methoxyquinoline | nih.gov |

| 4-position | Vinyl | 8-Amino-6-methoxyquinoline | nih.gov |

| 5-position | Phenoxy | 4-Methyl-6-methoxy-8-nitroquinoline | google.com |

Green Chemistry Approaches in this compound Synthesis

In line with modern synthetic chemistry principles, green chemistry approaches for the synthesis of quinolines are increasingly being developed to minimize environmental impact. researchgate.netresearchgate.net These methods focus on reducing waste, avoiding hazardous solvents, lowering energy consumption, and utilizing renewable or recyclable catalysts.

A key step in many syntheses of this compound is the reduction of a corresponding 4-nitro-6-methoxyquinoline precursor. Green approaches for this transformation are highly sought after.

Solvent-Free and Catalytic Methods

Catalytic methods are at the forefront of green quinoline synthesis. The use of transition-metal catalysts, such as palladium, copper, silver, and cobalt, can enable highly efficient and selective reactions, often under milder conditions than classical methods. organic-chemistry.org For the critical nitro-to-amino reduction step, catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and relatively green method. An even greener alternative is the use of Pd nanoparticles entrapped in aluminum oxy-hydroxide for the solvent-free catalytic hydrogenation of nitro-aromatics. icm.edu.pl

Microwave-assisted synthesis, often performed under solvent-free conditions, represents another significant green chemistry tool for constructing the quinoline scaffold. researchgate.net While many green methods focus on the initial construction of the quinoline ring, the principles are directly applicable to subsequent modifications. For instance, the synthesis of the parent 6-methoxyquinoline has been reported using a transition metal catalyst in 1,3-propylene glycol, a less hazardous solvent, under oxygen, demonstrating a greener approach to forming the core structure. chemicalbook.com The application of amide solvents like dimethylformamide has also been shown to improve the efficiency and operability of the amination of 4-methoxyquinolines to produce 4-aminoquinolines. google.com

Table 3: Table of Compounds

| Compound Name |

|---|

| This compound |

| 8-Amino-6-methoxyquinoline |

| N-(6-methoxyquinolin-8-yl)-2-chloroacetamide |

| Primaquine |

| 4-Methyl-5-(substituted phenoxy)-6-methoxy-8-nitroquinoline |

| 4-Methyl-5,6-dimethoxy-8-nitroquinoline |

| Phosphorus oxychloride |

| 4-Nitro-6-methoxyquinoline |

| Palladium on carbon (Pd/C) |

| Dimethylformamide |

| 1,3-Propylene glycol |

| N-acetylprimaquine |

| 1,2-naphthoquinone-4-sulfonate |

| Celastrol (B190767) |

| 4-vinyl-8-amino-6-methoxyquinoline |

| 4-ethyl-8-amino-6-methoxyquinoline |

| 4-methyl-5-chloro-6-methoxy-8-nitroquinoline |

| 4-methyl-5-hydroxy-6-methoxy-8-nitroquinoline |

Atom Economy and Sustainable Synthesis Protocols

The concept of atom economy, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. mdpi.comacs.org A higher atom economy signifies a more sustainable process with less waste generation. icm.edu.pl In the context of this compound synthesis, various routes have been developed, each with its own implications for sustainability.

While high yield is a positive indicator, a comprehensive assessment of sustainability also requires an analysis of the reagents and solvents used. For instance, one of the steps in the computer-planned synthesis of a precursor to this compound involves the use of DIBAL-H (Diisobutylaluminium hydride). icm.edu.pl Although effective, DIBAL-H is acknowledged as a non-green reagent. icm.edu.pl The choice to use it was based on its superior effectiveness and milder reaction conditions compared to alternatives. icm.edu.pl This exemplifies the frequent trade-offs between reaction efficiency and environmental impact that chemists must navigate.

Table 1: Comparison of Synthetic Routes to this compound

| Synthetic Route | Overall Yield | Key Reagents/Conditions | Sustainability Considerations |

| Computer-Designed Route | 44% | Computer-planned steps | Higher yield than previous methods, but uses some non-green reagents like DIBAL-H. icm.edu.plicm.edu.pl |

| Previous Route 1 | 19% | Oxidative cleavage, Curtius rearrangement | Lower yield, involves toxic diphenyl phosphoryl azide. icm.edu.plicm.edu.pl |

| Previous Route 2 | 13% | Starts from p-methoxyaniline | Lower yield, utilizes a toxic starting material. icm.edu.plicm.edu.pl |

Computational Assistance in Synthetic Design for this compound and its Derivatives

The integration of computational tools has revolutionized the planning and execution of organic synthesis. For complex molecules like this compound and its derivatives, these tools offer powerful capabilities for designing efficient and novel synthetic pathways.

Algorithm-guided reaction planning software, such as SYNTHIA® (formerly Chematica), has demonstrated the ability to design viable synthetic routes for complex molecules, including natural products. synthiaonline.com These programs utilize a vast database of chemical reactions and apply sophisticated algorithms to work backward from the target molecule to identify readily available starting materials (retrosynthesis). synthiaonline.com This approach can uncover non-obvious synthetic strategies that might be missed by human chemists.

In the case of this compound, a computer-aided approach was used to devise a synthetic pathway starting from quinine. icm.edu.plicm.edu.pl The algorithm suggested a series of reactions, including a key Beckmann fragmentation, which had no direct precedent in the literature for this specific transformation. icm.edu.plicm.edu.pl This highlights the ability of these algorithms to not only rediscover known reactions but also to propose novel and unprecedented chemical transformations. icm.edu.plicm.edu.pl The process often involves treating reaction prediction as a sequence-to-sequence mapping problem, similar to machine translation, where the "language" of reactants and reagents is translated into the "language" of the products. researchgate.net

The power of these tools lies in their ability to "strategize" over multiple synthetic steps, considering factors like reaction yields and the cost of starting materials. icm.edu.plsynthiaonline.com By augmenting their knowledge base with data-driven AI and an understanding of chemical causality, these programs can generate synthetic routes that are often comparable in quality to those designed by expert chemists. synthiaonline.com

A key feature of modern computational synthesis planning is the generation of vast networks of synthetic possibilities. icm.edu.plicm.edu.pl Instead of providing a single linear path, these programs can map out a complex web of interconnected reactions and intermediates. icm.edu.plicm.edu.pl This network represents a multitude of potential synthetic routes, allowing chemists to explore various options and select the most optimal path based on specific criteria such as cost, efficiency, or environmental impact.

For the synthesis of this compound, a forward-synthesis algorithm was employed to generate a large network of molecules that could be produced from a given starting material, in this case, the degradation of quinine. icm.edu.plicm.edu.pl This approach is particularly useful for identifying value-added products that can be derived from inexpensive or waste feedstocks, aligning with the principles of a circular economy in chemistry. icm.edu.plicm.edu.pl The algorithm explores the chemical space by applying a broad knowledge base of reactions to a starting molecule, generating successive "generations" of potential products. icm.edu.plicm.edu.pl

These generated networks can be evaluated against various parameters, including by-product formation, process conditions, and the price of reagents. icm.edu.plicm.edu.pl This allows for a multi-faceted assessment of each potential synthetic route, moving beyond simple yield calculations to a more holistic view of the synthesis. The ability to generate and explore these extensive synthetic networks provides chemists with a powerful tool for discovering new and improved methods for producing valuable compounds like this compound.

Advanced Spectroscopic and Structural Characterization of 4 Amino 6 Methoxyquinoline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For complex heterocyclic systems like quinoline (B57606) derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete signal assignment. ipb.pt The increasing complexity of such molecules necessitates the use of advanced 1D and 2D NMR techniques to resolve and assign the numerous resonance lines that would otherwise overlap in a simple 1D spectrum. ipb.pt

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while the coupling constants (J) in ¹H-NMR reveal connectivity between adjacent protons.

While specific experimental data for 4-amino-6-methoxyquinoline is not widely published, analysis of its isomer, 8-amino-6-methoxyquinoline (B117001), provides valuable insight into the expected spectral features. mdpi.com In the ¹³C-NMR spectrum, the methoxy (B1213986) group (OCH₃) carbon typically appears as a distinct signal in the upfield region (around 55 ppm). mdpi.com The carbons of the quinoline ring system resonate in the aromatic region (approximately 99-158 ppm). mdpi.com Similarly, the ¹H-NMR spectrum shows the methoxy protons as a sharp singlet, while the aromatic protons appear as a series of multiplets in the downfield region, with their specific shifts and coupling patterns determined by their position on the quinoline ring. mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Analogue 8-Amino-6-methoxyquinoline Data reported in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. Source: mdpi.com

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2-H | 8.46 (dd, J = 4.1, 1.6 Hz) | 145.69 |

| 3-H | 7.19 (dd, J = 8.2, 4.2 Hz) | 121.90 |

| 4-H | 7.80 (dd, J = 8.2, 1.6 Hz) | 134.55 |

| 5-H | 6.58 (d, J = 2.6 Hz) | 100.05 |

| C-6 | - | 157.75 |

| 7-H | 8.25 (d, J = 2.6 Hz) | 108.91 |

| C-8 | - | 133.97 |

| NH | 10.60 (s) | - |

| OCH₃ | 3.72 (s) | 55.26 |

| C-4a | - | 128.51 |

| C-8a | - | 134.78 |

Two-Dimensional NMR Techniques (e.g., HSQC, COSY, DEPT)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of quinoline derivatives by revealing correlations between different nuclei. ipb.ptmdpi.comresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting, for example, H-2 with H-3, and H-7 with H-8, confirming their positions within the heterocyclic and benzene (B151609) rings, respectively.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons they are directly attached to (one-bond ¹JCH coupling). sdsu.edu It is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal for H-5 would show a correlation to the C-5 carbon signal.

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. mdpi.com By running different DEPT experiments (e.g., DEPT-45, DEPT-90, and DEPT-135), the carbon signals can be edited based on the number of attached protons, which simplifies the assignment of the ¹³C spectrum. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.com This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For example, the protons of the methoxy group would show a correlation to the C-6 carbon, confirming the position of this substituent. youtube.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint, providing definitive information about the presence of specific functional groups. psu.edutubitak.gov.tr For molecules like this compound, which are assumed to have Cs point group symmetry, all vibrational modes are active in both IR and Raman spectroscopy, providing complementary information. tubitak.gov.trtubitak.gov.tr

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In a derivative of primaquine (B1584692), a characteristic N-H stretching vibration was observed at 3448 cm⁻¹. mdpi.com Studies on the analogue 4-aminoquinaldine (B107616) provide further assignments for the key functional groups. psu.edutubitak.gov.tr

Table 2: Characteristic FTIR Vibrational Frequencies for 4-Aminoquinoline (B48711) Analogues Frequencies are given in cm⁻¹. Source: mdpi.compsu.edutubitak.gov.tr

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3448 | N-H Asymmetric Stretch | Amino (-NH₂) |

| ~3360 | N-H Symmetric Stretch | Amino (-NH₂) |

| ~1625 | N-H Scissoring | Amino (-NH₂) |

| ~1240 | C-O-C Asymmetric Stretch | Methoxy (-OCH₃) |

| ~1030 | C-O-C Symmetric Stretch | Methoxy (-OCH₃) |

| ~1580 | C=C Ring Stretching | Quinoline Ring |

| ~1500 | C=N Ring Stretching | Quinoline Ring |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The analysis of FT-Raman spectra of related compounds like 4-aminoquinaldine and 5-aminoquinoline (B19350) helps in assigning the complete vibrational profile. psu.edutubitak.gov.trtubitak.gov.tr The ring breathing modes of the quinoline system and the stretching of the C-C backbone often produce strong signals in the Raman spectrum. The general agreement between observed and calculated frequencies in such studies provides a high degree of confidence in the vibrational assignments. tubitak.gov.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. hnue.edu.vnup.ac.za This technique is especially useful for analyzing compounds with conjugated π-electron systems, such as the quinoline ring in this compound. hnue.edu.vnresearchgate.net

The electronic spectrum of quinoline is characterized by π → π* transitions. researchgate.net The introduction of substituents like the amino (-NH₂) and methoxy (-OCH₃) groups, which are powerful auxochromes, causes shifts in the absorption maxima to longer wavelengths (a bathochromic or red shift). up.ac.za These groups have non-bonding electrons (n) that can also participate in n → π* transitions. upi.edu

Computational and experimental studies on 6-aminoquinoline (B144246) show absorption maxima between 327 nm and 340 nm, attributed to π → π* transitions. researchgate.net The absorption spectrum of this compound is expected to show multiple bands corresponding to the electronic transitions within the substituted aromatic system. The exact position and intensity (molar absorptivity, ε) of these bands are influenced by the solvent polarity. researchgate.net

Table 3: Expected Electronic Transitions for this compound Based on general principles and data for aminoquinoline analogues. Source: hnue.edu.vnresearchgate.netupi.edu

| Transition Type | Involved Orbitals | Expected Wavelength Region |

| π → π | Bonding π to anti-bonding π | 220-400 nm |

| n → π | Non-bonding n to anti-bonding π | >300 nm (often overlaps with π→π*) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular formula is C₁₀H₁₀N₂O, corresponding to a molecular weight of 174.20 g/mol and a monoisotopic mass of 174.07932 Da. uni.lusigmaaldrich.com High-resolution mass spectrometry can identify the compound through its exact mass and characteristic adducts formed in the ion source.

Predicted mass-to-charge ratios (m/z) for various adducts of this compound provide a reference for its identification in complex mixtures.

Interactive Data Table: Predicted m/z for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 175.08660 |

| [M+Na]⁺ | 197.06854 |

| [M-H]⁻ | 173.07204 |

| [M+NH₄]⁺ | 192.11314 |

| [M+K]⁺ | 213.04248 |

| [M+H-H₂O]⁺ | 157.07658 |

Data sourced from PubChemLite. uni.lu

The fragmentation pattern of this compound is influenced by its functional groups: the quinoline core, the amino group, and the methoxy group. General fragmentation studies of isomeric methoxyquinolines show that the 6-methoxy isomer typically displays major fragment ions corresponding to the loss of a methyl radical (M-15, CH₃) and the loss of an acetyl radical (M-43, CH₃CO). mcmaster.ca The fragmentation of aryl ethers may also proceed via the loss of carbon monoxide (CO). miamioh.edu

While specific experimental fragmentation data for this compound is not widely published, analysis of its close isomer, 8-Amino-6-methoxyquinoline, provides valuable insight. In tandem mass spectrometry (MS2) experiments, the protonated molecule ([M+H]⁺) of 8-Amino-6-methoxyquinoline at m/z 175.0866 fragments to produce several key ions. nih.gov

Interactive Data Table: Major MS2 Fragment Ions for [M+H]⁺ of 8-Amino-6-methoxyquinoline

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 175.0866 | 160.0631 | CH₃ (Methyl radical) |

| 175.0866 | 144.0682 | CH₃O (Methoxy radical) |

| 175.0866 | 132.0682 | C₂H₃O (Acetyl group fragment) |

| 175.0866 | 131.0604 | C₂H₄O (Acetaldehyde) |

Data sourced from PubChem. nih.gov

The most intense fragment at m/z 132.0682 suggests a complex rearrangement and fragmentation pathway. nih.gov The peak at m/z 160.0631 clearly indicates the loss of a methyl radical from the methoxy group, a characteristic fragmentation for such compounds. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a single-crystal X-ray structure of this compound is not publicly documented, extensive crystallographic studies on its analogues, such as 6-methoxyquinoline (B18371) N-oxide and metal complexes of 6-methoxyquinoline, offer a robust framework for understanding its potential solid-state characteristics. researchgate.netresearchgate.net These studies utilize techniques like Hirshfeld surface analysis to visualize and quantify intermolecular interactions that dictate the crystal packing. researchgate.netresearchgate.neteurjchem.com

The crystal packing of quinoline derivatives is governed by a combination of intermolecular forces, including hydrogen bonds, π-π stacking, and weaker C-H···O or C-H···π interactions. mdpi.combohrium.com The presence of both a hydrogen bond donor (the amino group) and acceptors (the quinoline nitrogen and methoxy oxygen) in this compound suggests that hydrogen bonding plays a primary role in its supramolecular assembly.

Analysis of related structures reveals common interaction patterns, or synthons, that are likely to be present in the crystal lattice of this compound. mdpi.com

Hydrogen Bonding: In many nitrogen-containing heterocyclic compounds, N-H···O and N-H···N hydrogen bonds are prevalent, often forming robust dimers or one-dimensional chains. bohrium.comscispace.com For example, analyses of related quinolin-2-ones show molecules linked by strong O-H···O or N-H···O hydrogen bonds that create linear polymers within the crystal. bohrium.com In cocrystals, specific ring motifs, such as the R²₂(8) synthon, are commonly formed through these interactions. iucr.org

π-Stacking: The planar aromatic quinoline core is highly conducive to π-π stacking interactions. Hirshfeld surface analysis of metal complexes containing the 6-methoxyquinoline ligand confirmed that π-stacking contacts play an important role in the stability of their crystal lattices. researchgate.net These interactions often occur between parallel-displaced or T-shaped oriented quinoline rings of adjacent molecules.

Interactive Data Table: Common Intermolecular Interactions in Quinoline Analogues

| Interaction Type | Description | Resulting Motif Example | Source(s) |

|---|---|---|---|

| N-H···O/N | Strong directional interaction between amino/amide groups and oxygen or nitrogen atoms. | R²₂(8) Dimer, 1D Chain | bohrium.comscispace.com |

| π-π Stacking | Non-covalent interaction between aromatic rings of adjacent molecules. | Offset stacks, Herringbone patterns | researchgate.net |

| C-H···O | Weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | 2D Networks | bohrium.com |

The incorporation of solvent molecules, particularly water, into a crystal lattice can lead to the formation of highly ordered and complex supramolecular assemblies. The study of hydrates of quinoline analogues provides critical insight into how this compound might behave in a hydrated crystalline form.

A seminal study on the crystal structure of 6-methoxyquinoline N-oxide dihydrate revealed an intricate and beautifully organized water network. researchgate.net This analogue demonstrates the profound influence of water on crystal architecture. Key findings from this study include:

Formation of Water Channels: The water molecules were not randomly distributed but instead formed unusual, well-defined channels that permeate the crystal structure. researchgate.net

Two-Dimensional Networks: The analysis identified the presence of two-dimensional water networks, highlighting a high degree of supramolecular organization. researchgate.net

Intersecting Water Columns: The structure featured two distinct water columns that were mutually perpendicular, creating a complex three-dimensional aqueous substructure within the crystal. researchgate.net

Host-Guest Interaction: The quinoline analogue actively participated in structuring these water networks. The oxygen atom of the N-oxide group acted as a hydrogen bond acceptor, serving as a bridge between water molecules and integrating the host molecule into the supramolecular assembly. researchgate.net

These findings suggest that a hydrated form of this compound would likely feature extensive hydrogen bonding between its amino and methoxy groups and the water molecules, potentially leading to similarly complex and stable water-mediated supramolecular architectures.

Theoretical and Computational Chemistry of 4 Amino 6 Methoxyquinoline

Quantum Chemical Calculations (e.g., DFT, TD-DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-amino-6-methoxyquinoline at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Hartree-Fock (HF) are instrumental in these investigations. tandfonline.comresearchgate.net

Electronic Structure and Reactivity Predictions

DFT and HF methods are commonly used to optimize the molecular geometry of quinoline (B57606) derivatives and to calculate their electronic properties. tandfonline.comijpras.com These calculations help in determining key parameters like bond lengths, bond angles, and dihedral angles. For instance, studies on similar quinoline structures have shown a good correlation between calculated and experimental geometric parameters. ijpras.com

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com For example, in a study of a related methoxyquinoline derivative, the HOMO/LUMO energy gap was calculated to be 0.153 a.u., indicating a soft molecule with low kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP) maps, another output of these calculations, visualize the charge distribution on the molecule's surface. tandfonline.combohrium.com These maps are valuable for identifying electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions.

Table 1: Predicted Electronic Properties of a Related Methoxyquinoline Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -0.203 a.u. | Indicates the electron-donating ability. |

| LUMO Energy | -0.049 a.u. | Indicates the electron-accepting ability. |

| Energy Gap (ΔG) | 0.153 a.u. | A small gap suggests high reactivity. mdpi.com |

| Softness (S) | 13.02 a.u. | Confirms the molecule's soft nature. mdpi.com |

Spectroscopic Property Simulations (e.g., IR, UV-Vis)

Theoretical calculations are also employed to simulate spectroscopic properties, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. mdpi.comdiva-portal.org TD-DFT is a common method for simulating UV-Vis spectra and understanding the electronic transitions involved. dergipark.org.tr For a celastrol (B190767) derivative containing a 6-methoxyquinoline (B18371) moiety, the UV spectrum showed an absorption peak at 237 nm and a lower absorption peak at 420 nm, corresponding to an n→π transition. mdpi.com

Simulated IR spectra, often calculated using DFT, can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net For instance, in a study of a celastrol derivative, the IR spectrum showed a characteristic N-H stretching at 3448 cm⁻¹ and C=O stretching at 1577 cm⁻¹. mdpi.com The correlation between theoretical and experimental spectroscopic data is a critical step in validating the computational models used. dergipark.org.tr

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful computational tools for investigating the potential biological activity of this compound by predicting its interactions with protein targets. nih.govrasayanjournal.co.in

Binding Mode Assessment with Target Proteins (e.g., SERCA)

Molecular docking studies are used to predict the binding orientation and affinity of a ligand to a protein's active site. jbcpm.com For example, a derivative of this compound was studied for its interaction with the Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) protein. mdpi.com Using the crystal structure of SERCA (PDB ID: 1IWO), docking calculations predicted a binding energy of -10.4 kcal/mol for the compound, which was more favorable than the positive control, thapsigargin (B1683126) (-8.4 kcal/mol). mdpi.com The interacting residues within the protein's binding pocket, which was primarily composed of hydrophobic residues, were also identified. researchgate.net

Table 2: Predicted Binding Affinity for a this compound Derivative with SERCA

| Compound | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) |

| This compound Derivative | SERCA | 1IWO | -10.4 mdpi.com |

| Thapsigargin (Positive Control) | SERCA | 1IWO | -8.4 mdpi.com |

Prediction of Pharmacokinetic Properties

Computational methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their development. researchgate.netnih.govnih.gov Tools like pkCSM and SwissADME can predict various pharmacokinetic parameters based on the molecule's structure. bohrium.comugm.ac.id

For a celastrol derivative incorporating the this compound scaffold, computational studies indicated that the compound violated two of Lipinski's rules, suggesting potential issues with drug-likeness and oral bioavailability despite its promising binding energy. mdpi.com Such predictions are vital for guiding the optimization of lead compounds. mdpi.comnih.gov It is important to note that these are predictions and require experimental validation. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility and dynamic behavior of this compound. uni-muenchen.denih.gov These methods explore the different spatial arrangements (conformations) of the molecule and how they change over time.

MD simulations can be used to assess the conformational flexibility of the molecule and how it might adapt its shape upon binding to a target protein. For instance, MD simulations of related quinoline-based foldamers have been used to observe conformational changes, such as amide bond rotations, over time. uni-muenchen.de These simulations offer a more dynamic picture of molecular interactions compared to the static view provided by docking studies. While specific MD simulation data for this compound was not found, the photophysical dynamics of the related 6-methoxyquinoline have been studied using picosecond transient absorption spectroscopy, revealing information about its behavior in excited states. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

The exploration of the structure-activity relationships (SAR) of this compound and its analogs through computational methods has become an indispensable part of modern drug discovery. These in silico techniques provide deep insights into how the chemical structure of a molecule influences its biological activity, guiding the rational design of more potent and selective therapeutic agents. Methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are pivotal in elucidating these relationships.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For quinoline derivatives, QSAR models have been instrumental in identifying key molecular descriptors that govern their therapeutic effects, such as antimalarial and antibacterial activities. ijpras.comresearchgate.net

A central concept in QSAR is the analysis of physicochemical properties, such as hydrophobicity (often expressed as LogP), polarizability, and electronic properties. ijpras.com For instance, the hydrophobicity of a drug is a critical factor, as highly hydrophobic compounds may become toxic due to accumulation in the body. Therefore, maintaining an optimal LogP value is crucial for balancing a drug's binding affinity with a favorable toxicity profile. ijpras.com Studies on quinoline derivatives suggest that compounds with intermediate LogP values are often preferred for developing antimalarial and antibacterial drugs. ijpras.com

Computational tools are used to calculate various molecular descriptors that are then correlated with biological activity. A QSAR model for 8-methoxy quinoline derivatives against Mycobacterium tuberculosis H37Rv highlighted the importance of structural, thermodynamic, and electrotopological parameters in determining inhibitory activity. sphinxsai.com Such models provide a quantitative framework for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. sphinxsai.com

Table 1: Key Physicochemical Descriptors in QSAR Studies of Quinoline Derivatives

| Descriptor | Importance in SAR | Typical Finding for Quinoline Derivatives | Reference |

|---|---|---|---|

| LogP (Hydrophobicity) | Influences absorption, distribution, metabolism, and excretion (ADME) properties and toxicity. | Intermediate values are often desirable to balance efficacy and safety. ijpras.com | ijpras.com |

| Polarizability | Relates to the molecule's ability to interact with biological targets via non-covalent forces. | Higher polarizability can indicate increased reactivity. ijpras.com | ijpras.com |

| Thermodynamic Descriptors | Includes properties like heat of formation, which relates to molecular stability. | Found to be significant in models predicting antimycobacterial activity. sphinxsai.com | sphinxsai.com |

| Electrotopological Indices | Describe electronic and topological characteristics of the molecule. | Crucial for explaining the variance in biological activity among derivatives. sphinxsai.com | sphinxsai.com |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme. This method is widely used to understand the binding mode of quinoline derivatives and to identify key interactions that contribute to their biological activity. rasayanjournal.co.injbcpm.comresearchgate.net

For example, docking studies on quinoline hydrazide derivatives against the BCR-ABL T315I protein, a target in cancer therapy, helped to rationalize their observed anticancer activity. rasayanjournal.co.in Similarly, the interaction of 8-amino-6-methoxyquinoline (B117001) hybrids with their biological targets has been investigated to understand the influence of different linkers and side chains on antiplasmodial activity. nih.gov These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with specific amino acid residues in the target's active site. jbcpm.comresearchgate.net

The binding energy, calculated as a docking score, provides an estimate of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. jbcpm.com In studies of functionalized methoxy (B1213986) quinoline derivatives as potential inhibitors for enzymes like human carbonic anhydrase and acetylcholinesterase, molecular docking results supported the experimental findings by showing strong binding affinities for the most potent compounds. researchgate.net

Table 2: Examples of Molecular Docking Studies on Quinoline Derivatives

| Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Quinoline Hydrazides | BCR-ABL T315I Protein | Docking scores were comparable to the standard compound bosutinib, indicating good binding potential. rasayanjournal.co.in | rasayanjournal.co.in |

| Pyrazolo[3,4-d]pyrimidine derivatives of 7-Methoxy Quinoline | Bacterial and Fungal Proteins | Docking studies were performed to complement antibacterial and antioxidant activity evaluations. asianpubs.org | asianpubs.org |

| Celastrol-Primaquine Hybrid | Sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA) | The hybrid compound showed a better binding energy against the SERCA target than the control. mdpi.com | mdpi.com |

By combining QSAR and molecular docking, researchers can build comprehensive SAR models. These models not only explain the observed activities of existing this compound derivatives but also provide a predictive platform for designing new molecules with enhanced potency and improved pharmacokinetic profiles.

Biological and Medicinal Chemistry Research Involving 4 Amino 6 Methoxyquinoline

Antimalarial Drug Development and Research

The urgent need for new antimalarial therapies, driven by the rise of drug-resistant malaria parasites, has spurred extensive research into quinoline-based compounds. The 4-aminoquinoline (B48711) scaffold, in particular, has a long history of success in treating malaria, and modifications to this core structure continue to yield promising candidates.

Targeting Plasmodium Species

Research has demonstrated the activity of 4-amino-6-methoxyquinoline derivatives against various Plasmodium species, the causative agents of malaria.

Plasmodium falciparum : A study on 4-aminoquinoline hydrazone analogues, which include the this compound moiety, showed significant activity against the multidrug-resistant K1 strain of P. falciparum. The 50% inhibitory concentration (IC50) values for these compounds ranged from 0.60 to 49 µM after a 48-hour cycle and from 0.026 to 0.219 μM after a 72-hour cycle, indicating potent antimalarial efficacy.

Plasmodium vivax : While specific studies focusing solely on this compound against P. vivax are limited, the broader class of 4-aminoquinolines is known to be effective against this species. Chloroquine, a well-known 4-aminoquinoline, is still recommended for the treatment of P. vivax infections in areas without significant resistance. nih.gov The development of new 4-aminoquinoline derivatives is a key strategy to combat emerging chloroquine-resistant P. vivax. nih.gov

Plasmodium cynomolgi : In a study evaluating potential antimalarial agents, derivatives of 8-amino-6-methoxyquinoline (B117001) with substitutions at the 4-position were tested against P. cynomolgi in Rhesus monkeys. One of the most active compounds, 8-[(4'-Amino-1'-methylbutyl)amino]-4-ethyl-6-methoxyquinoline, demonstrated activity comparable to that of primaquine (B1584692).

Plasmodium yoelii : In vivo analysis of a lead 4-amino-6-methoxy-quinoline hydrazone compound showed suppression of parasitemia in mice infected with the non-lethal NL strain of P. yoelii. nih.gov

| Plasmodium Species | Compound Type | Observed Activity | Citation |

|---|---|---|---|

| P. falciparum (K1 strain) | 4-Amino-6-methoxy-quinoline hydrazone analogues | IC50 values ranging from 0.026 to 49 µM | nih.gov |

| P. vivax | 4-Aminoquinolines (general class) | Effective, though resistance is a growing concern | nih.gov |

| P. cynomolgi | 4-substituted 8-amino-6-methoxyquinolines | Activity comparable to primaquine | researchgate.net |

| P. yoelii (NL strain) | 4-Amino-6-methoxy-quinoline hydrazone | Suppression of parasitemia in mice | nih.gov |

Mechanisms of Antimalarial Action

The primary mechanism by which 4-aminoquinoline derivatives exert their antimalarial effect is through the inhibition of heme polymerization. nih.gov During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by converting it into an insoluble crystalline polymer called hemozoin, also known as malaria pigment.

4-Aminoquinoline-based drugs are believed to interfere with this detoxification process. They are thought to form a complex with ferriprotoporphyrin IX (FPIX), a heme precursor, which then caps (B75204) the growing hemozoin crystal. This action prevents further polymerization, leading to an accumulation of toxic free heme within the parasite's digestive vacuole. The buildup of free heme is detrimental to the parasite, causing oxidative stress and ultimately leading to its death.

Primaquine and its Derivatives

Primaquine is an 8-aminoquinoline (B160924) drug crucial for its ability to eradicate the dormant liver stages (hypnozoites) of P. vivax and P. ovale, thus preventing malaria relapse. The 6-methoxyquinoline (B18371) moiety is a key structural component of primaquine and is central to the synthesis of its analogues. Research into primaquine derivatives often involves modifications of the 8-amino side chain while retaining the 6-methoxyquinoline core to improve efficacy and reduce toxicity.

For instance, the synthesis of 5-phenoxy primaquine analogs begins with 6-methoxy-8-nitroquinoline. Similarly, other studies describe the preparation of primaquine derivatives starting from 8-amino-6-methoxyquinoline. These synthetic strategies underscore the importance of the 6-methoxyquinoline scaffold as a foundational element in the development of new primaquine-based antimalarial agents with potentially improved therapeutic profiles.

Anticancer Research and Cytotoxicity Studies

In addition to their antimalarial properties, quinoline (B57606) derivatives have garnered significant interest for their potential as anticancer agents. The planar quinoline ring system can intercalate into DNA, and various derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

Evaluation against Tumoral Cell Lines

The cytotoxic effects of compounds containing the 6-methoxyquinoline structure have been evaluated against several cancer cell lines.

A549 (Human Lung Carcinoma) : A study on a series of 6-methoxyquinoline (6MQ) metal complexes demonstrated their antitumor effects on A549 cells. The copper(II) complex, in particular, exhibited a lower IC50 value (57.9 µM) after 24 hours of exposure compared to other tested metal complexes. biomedpharmajournal.org This complex was found to decrease cell proliferation and induce oxidative stress. biomedpharmajournal.orgresearchgate.net

MG-63 (Human Osteosarcoma) : While direct studies on the cytotoxicity of this compound against MG-63 cells are not extensively documented, research on other quinoline derivatives has shown activity against this cell line. The broader class of quinoline compounds has been investigated for its anti-osteosarcoma properties, suggesting that this compound could be a candidate for future studies in this area.

| Cell Line | Compound Type | IC50 Value | Citation |

|---|---|---|---|

| A549 (Human Lung Carcinoma) | Copper(II)-6-methoxyquinoline complex | 57.9 µM (24h) | biomedpharmajournal.org |

| MG-63 (Human Osteosarcoma) | Not specifically tested with this compound | Data not available |

Modulation of Cellular Processes

The anticancer activity of quinoline derivatives is often attributed to their ability to modulate various cellular processes, leading to the inhibition of cancer cell growth and induction of cell death.

Apoptosis and Autophagy : A quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, has been shown to induce both apoptotic and autophagic cell death in pancreatic cancer cells. This compound was found to suppress the Akt/mTOR signaling pathway and induce endoplasmic reticulum (ER) stress. ucsf.edu Another study on 4-amino-3-acetylquinoline demonstrated its ability to induce apoptosis in a murine leukemia cell line. dovepress.com

Cell Cycle Arrest : Research on novel 4-aminoquinazoline derivatives, which share a similar structural motif with 4-aminoquinolines, has revealed their capacity to cause G1 phase cell cycle arrest. This arrest was linked to the inhibition of the PI3K signaling pathway and was followed by the induction of apoptosis through a mitochondrial-dependent pathway. A copper-6-methoxyquinoline complex was also found to induce cell cycle arrest at the G2/M phase in A549 cells. biomedpharmajournal.orgresearchgate.net

These findings suggest that this compound and its derivatives likely exert their anticancer effects through a multi-faceted mechanism involving the induction of programmed cell death and the disruption of the cell cycle.

Enzyme Inhibition Studies (e.g., Cytochrome P450, Acetylcholinesterase, LOX)

The 4-aminoquinoline scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for their inhibitory effects on various enzymes.

Cytochrome P450 (CYP) Inhibition: While direct studies on the inhibitory activity of this compound against specific Cytochrome P450 enzymes are not extensively documented in publicly available research, the quinoline nucleus is known to interact with this superfamily of enzymes. nih.govoup.com The metabolism of quinoline itself involves several CYP enzymes, including CYP2A6 and CYP2E1, leading to the formation of various metabolites. nih.govoup.com Inhibition of CYP enzymes by different drugs is a significant area of study due to the potential for drug-drug interactions. koreascience.kr The interaction of quinoline-based compounds with CYP enzymes can be complex, with some derivatives acting as substrates and others as inhibitors. nih.govwsu.edu The specific substitution pattern on the quinoline ring plays a crucial role in determining the nature and potency of this interaction. Further research is needed to elucidate the specific inhibitory profile of this compound against various CYP450 isoforms.

Acetylcholinesterase (AChE) Inhibition: The 4-aminoquinoline core is a well-established scaffold for the design of acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease. nih.govresearchgate.net Studies have demonstrated that the 4-amino group is a key determinant for AChE inhibitory activity. nih.gov Molecular docking studies suggest that the amino group at the 4-position of the quinoline ring can interact with key residues in the catalytic active site of AChE, such as Glu327 and His440, thereby blocking the entry of the natural substrate, acetylcholine. nih.gov

Lipoxygenase (LOX) Inhibition: Lipoxygenases are a family of enzymes involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.govresearchgate.net As such, LOX inhibitors have therapeutic potential for treating inflammatory conditions. nih.gov The quinoline scaffold has been explored for its potential to inhibit 5-lipoxygenase (5-LOX). nih.govthieme-connect.de For example, a series of substituted 2-cyanoquinolines were synthesized and shown to inhibit the formation of leukotrienes. nih.gov While direct inhibitory data for this compound against LOX is not specified in the provided search results, the general class of quinoline derivatives has shown promise in this area. nih.govnih.govresearchgate.net Further investigation is required to determine the specific activity and structure-activity relationship of this compound as a LOX inhibitor.

Table 1: Inhibitory Activity of Representative 4-Aminoquinoline Scaffolds against Cholinesterases

| Compound | Target Enzyme | IC50 / Ki | Notes |

|---|---|---|---|

| 4-Aminoquinoline | Acetylcholinesterase (AChE) | IC50: 0.72 ± 0.06 µM | Identified as a potent core for AChE inhibition. researchgate.net |

| 4-Aminoquinoline Derivatives | Human Acetylcholinesterase (AChE) | Ki: 0.50 to 50 µM | Inhibition potency depends on C4-amino group substituents. nih.gov |

| 4-Aminoquinoline Derivatives | Human Butyrylcholinesterase (BChE) | Ki: 0.50 to 50 µM | Generally less selective for BChE over AChE. nih.gov |

Applications in Chemical Biology

The quinoline ring system is inherently fluorescent, and its derivatives are widely utilized in the development of fluorescent probes for biological imaging and assays. While specific studies detailing the use of this compound as a fluorescent probe are limited in the provided results, its isomer, 8-Amino-6-methoxyquinoline, is highlighted as a significant precursor in the synthesis of novel fluorescent probes. nih.govnbinno.com The amino and methoxy (B1213986) groups on the quinoline scaffold provide reactive handles for chemical modification, allowing for the creation of targeted fluorescent markers that can selectively bind to specific cellular components or biomarkers. nih.govnbinno.com

The fluorescence properties of quinoline derivatives are often sensitive to their local environment, which can be exploited for sensing applications. nih.govacs.org For instance, the fluorescence of 6-methoxyquinoline has been studied to understand its excited-state dynamics and its sensitivity to solvent polarity. nih.govresearchgate.net This solvatochromic behavior is a valuable characteristic for a fluorescent probe. Given the structural similarities, it is plausible that this compound also possesses interesting photophysical properties that could be harnessed for the development of fluorescent probes and reagents for biochemical assays.

The planar aromatic structure of the quinoline ring allows it to interact with biological macromolecules such as nucleic acids and proteins. 4-Aminoquinoline derivatives, in particular, have been shown to bind to DNA. acs.org These interactions can occur through intercalation, where the planar ring system inserts between the base pairs of the DNA double helix, or through groove binding. The protonation of the amino group and the quinoline nitrogen can facilitate binding to the negatively charged phosphate (B84403) backbone of DNA. frontiersin.org

The interaction of 4-aminoquinoline derivatives with DNA has been investigated using techniques like UV-Vis and fluorescence spectroscopy. acs.org These studies have shown that DNA binding can induce significant changes in the spectral properties of the compounds, indicating a direct interaction. acs.org While the primary focus of these studies has often been on the development of antimalarial or anticancer agents, the ability to interact with nucleic acids also makes these compounds interesting tools for chemical biology to probe DNA structure and function.

Similarly, quinoline derivatives can interact with proteins. The binding of 4-aminoquinolines to acetylcholinesterase, as discussed in the enzyme inhibition section, is a prime example of a specific protein interaction. nih.gov The nature of these interactions can be diverse, involving hydrophobic interactions, hydrogen bonding, and π-π stacking. The ability to design and synthesize quinoline derivatives with specific substituents allows for the tuning of these interactions to target particular proteins of interest.

Investigation in Material Science

The inherent fluorescence of the quinoline scaffold makes it an attractive building block for the synthesis of novel fluorescent dyes. nih.govmdpi.com The synthesis of quinoline-based dyes often involves functionalizing the quinoline core to tune its photophysical properties, such as absorption and emission wavelengths, and to introduce reactive groups for conjugation to other molecules. nih.govnih.gov While direct examples of this compound being used as a precursor for fluorescent dyes are not explicitly detailed in the search results, the closely related 8-Amino-6-methoxyquinoline is described as a key precursor for such applications. nih.govnbinno.com The amino group on the quinoline ring provides a convenient point for chemical modification and incorporation into larger dye structures. researchgate.netresearchgate.net

Quinoline derivatives are a significant class of materials used in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability, and electron-transporting and light-emitting properties. uconn.eduresearchgate.net Tris(8-hydroxyquinolinato)aluminum (Alq3) is a well-known example of a quinoline-based material widely used in OLEDs as an emissive and electron-transporting layer. dergipark.org.tr

While specific applications of this compound in OLEDs are not detailed in the provided search results, the broader class of quinoline derivatives is actively being investigated for this purpose. rsc.orgresearchgate.net Researchers are designing and synthesizing novel quinoline-based materials to act as emitters or host materials in the emissive layer of OLEDs. researchgate.netnoctiluca.euossila.com The electronic properties of the quinoline ring can be tuned by introducing different substituents, which in turn affects the color and efficiency of the light emission. The amino and methoxy groups on this compound could potentially influence its electronic properties, making it a candidate for further investigation in the development of new materials for OLED applications. rsc.org

Nanostructured Carrier Systems for Enhanced Delivery

Detailed research findings, including data on the formulation and characterization of nanostructured carrier systems for this compound, are not available in the reviewed literature.

Properties of Nanocarriers

Specific data regarding the properties of nanocarriers, such as particle size, polydispersity index, zeta potential, drug loading, and encapsulation efficiency for this compound, have not been reported in the accessible scientific literature.

Efficacy Enhancement

Comparative studies demonstrating the enhanced efficacy of this compound when delivered via nanostructured carrier systems, along with relevant data, are not available.

Pharmacological and Toxicological Considerations in Research Excluding Dosage/administration

Mechanisms of Action and Target Identification

The primary mechanism of action for many quinoline (B57606) derivatives, including those related to 4-Amino-6-methoxyquinoline, involves interfering with heme detoxification in the malaria parasite, Plasmodium falciparum. taylorandfrancis.com This interference leads to the accumulation of toxic free heme, which causes oxidative stress and ultimately parasite death. taylorandfrancis.com Some 4-aminoquinoline (B48711) hydrazone analogues have demonstrated the ability to inhibit the formation of hemozoin from heme. nih.gov

Beyond its antimalarial activity, the quinoline scaffold is a versatile pharmacophore with a range of biological activities. nih.gov Derivatives have been investigated for their potential as:

Anticancer agents: Some quinoline-based compounds can induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Antimicrobial agents: They can disrupt bacterial cell membranes or inhibit key metabolic pathways, showing activity against various bacterial strains.

Enzyme modulators: The compound and its analogues may act as inhibitors or modulators of specific enzymes. For instance, computational studies have explored the interaction of a celastrol-primaquine derivative with sarco-endoplasmic reticulum Ca²⁺ transport ATPase (SERCA), a target for arthritis therapeutics. researchgate.netmdpi.com

The basic nitrogen atom present in many quinoline drugs is considered important for their antiplasmodial activity and permeability into the parasite. nih.gov